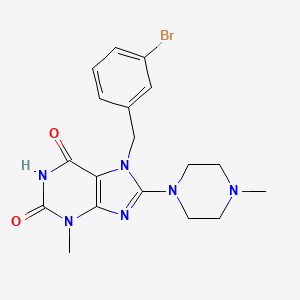![molecular formula C21H20N4O2S B2797685 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034253-84-2](/img/structure/B2797685.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. It combines structural features of pyrrolo[3,4-d]pyrimidine, thiophene, and morpholine, making it a valuable candidate for exploring various biological and chemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can be achieved through multi-step organic reactions involving starting materials such as pyrrolopyrimidine derivatives, thiophene-2-carbaldehyde, and morpholine. Typical synthetic routes may include:
Formation of the pyrrolopyrimidine core through cyclization reactions.
Attachment of the thiophene moiety via coupling reactions using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Introduction of the morpholine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution can occur at specific positions on the molecule, especially on the pyrrolo[3,4-d]pyrimidine and thiophene rings.
Common Reagents and Conditions
Reactions involving this compound often use standard organic solvents like dichloromethane, methanol, or tetrahydrofuran. Catalysts such as palladium on carbon or copper(I) iodide may be employed in coupling reactions.
Major Products
The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in various fields, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in biological pathways.
Medicine: : Explored for therapeutic applications, including anticancer, antimicrobial, and antiviral properties.
Industry: : Used in the development of novel materials, such as organic semiconductors and polymer additives.
Wirkmechanismus
The exact mechanism of action depends on the specific application, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound's structure allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with pyrrolo[3,4-d]pyrimidine and thiophene scaffolds, such as:
(5H-pyrrolo[3,4-d]pyrimidin-6-yl)(4-(thiophen-2-yl)phenyl)methanone
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-4-yl)(4-(thiophen-2-yl)phenyl)methanone
These compounds share structural similarities but differ in their specific substitutions, resulting in unique chemical properties and biological activities. The presence of the morpholine group in (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a distinguishing feature, potentially enhancing its solubility and reactivity.
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-5-3-15(4-6-16)19-2-1-11-28-19)25-13-17-12-22-21(23-18(17)14-25)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXTRRLSABKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)





![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)


![2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2797615.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
